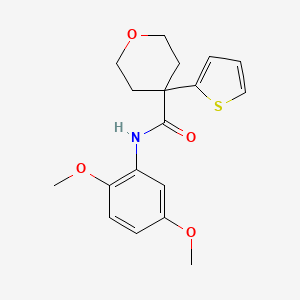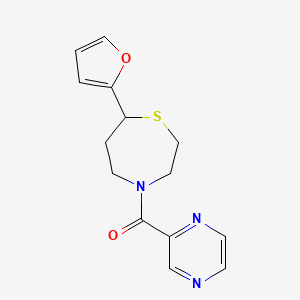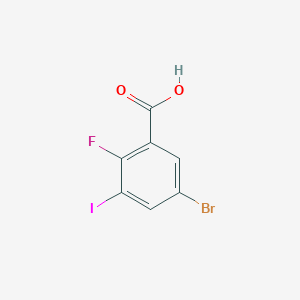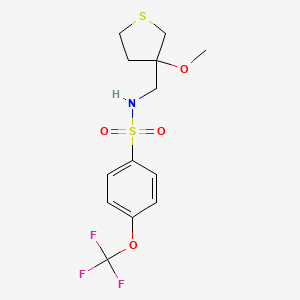
N-(2,5-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been developed to target the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The NF-κB pathway is a critical signaling pathway that regulates many cellular processes, including inflammation, immune response, and cell survival. Dysregulation of this pathway has been linked to various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has been shown to be a potent inhibitor of the NF-κB pathway and has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide demonstrates the interest in synthesizing and analyzing the structure of complex molecules incorporating thiophene and dimethoxyphenyl groups. Its synthesis involves the reaction of specific enones with semicarbazide, and its crystal structure was elucidated through X-ray diffraction studies, highlighting the compound's stabilized structure by hydrogen bond interactions (M. Prabhuswamy et al., 2016).
Antimicrobial Evaluation and Docking Studies
Another area of application involves antimicrobial evaluation and docking studies of thiophene-2-carboxamides. The synthesis of various thiophene-2-carboxamide derivatives and their subsequent evaluation against different microbial strains illustrate the potential of these compounds in antimicrobial research. The studies extend to molecular docking to understand the interaction between these synthesized compounds and biological targets, offering insights into their potential therapeutic applications (Sailaja Rani Talupur et al., 2021).
Radiosensitization and Cytotoxicity
Research on a series of nitrothiophene-5-carboxamides reveals their evaluation both as radiosensitizers of hypoxic mammalian cells and selective bioreductively activated cytotoxins. This highlights the compound's potential in enhancing radiotherapy effectiveness and as a cytotoxic agent under hypoxic conditions, which are common in solid tumors (M. Threadgill et al., 1991).
Antimycobacterial Activity
The synthesis and characterization of N-(alkoxyphenyl)-2-hydroxynaphthalene-1-carboxamides and their isomers show significant antimycobacterial activity against various Mycobacterium strains. This suggests their potential use in treating mycobacterial infections, with specific compounds demonstrating comparable or higher activity than rifampicin, a standard antimycobacterial drug, without significant cytotoxicity (T. Goněc et al., 2016).
Synthesis and Anticancer Activity
The development of new thiophene derivatives, including thiazolyl-thiophene and thienopyridine derivatives, for anticancer applications is another significant area. These derivatives are synthesized through various chemical reactions and evaluated for their cytotoxicity against cancer cell lines. Their potential anticancer activity is determined through in vitro tests, highlighting the role of thiophene derivatives in developing new anticancer therapies (A. Atta & E. Abdel‐Latif, 2021).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-21-13-5-6-15(22-2)14(12-13)19-17(20)18(7-9-23-10-8-18)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHKVCAEKIBLHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride](/img/structure/B2615215.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)urea](/img/structure/B2615216.png)


![3,4-Dimethoxy-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2615225.png)

![5-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2615229.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2615230.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2615233.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)
